CID 135887836

説明

Historical Trajectories of Metallochromic Indicators and Calcon's Emergence

The development of metallochromic indicators marked a crucial advancement in analytical chemistry, providing visual means to determine the endpoints of complexometric titrations. This class of indicators forms colored complexes with metal ions, with the color changing when a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), displaces the indicator from the metal-indicator complex gspchem.com. The history of indicators in analytical chemistry dates back centuries, with early examples including the use of plant extracts that changed color with acidity amazon.comelsevier.com. The systematic study and development of metallochromic indicators gained significant momentum with the work of Gerold Schwarzenbach in the 1940s, which led to the development of EDTA titrations and the introduction of the first metallochromic indicators for calcium and magnesium colostate.edu.

Calcon emerged as a notable metallochromic indicator, particularly recognized for its application in the complexometric titration of calcium ions, often in the presence of magnesium wikipedia.orgfishersci.ca. Its use as an indicator for calcium titration with EDTA was described by James Patton and Wendell Reeder in 1956, leading to one of its common names, Patton and Reeder's Indicator wikipedia.orgfishersci.ca. The development of such indicators revolutionized the accurate determination of metal ion concentrations in various samples.

Foundational Principles of Azo Dyes as Analytical Reagents

Calcon belongs to the large and important class of organic compounds known as azo dyes wikipedia.orgscispace.comnih.gov. Azo dyes are characterized by the presence of at least one azo group (-N=N-) linking two carbon atoms, typically within aromatic systems scispace.comnih.govscribd.com. This azo group, along with associated chromophores and auxochromes, is responsible for the vibrant colors exhibited by these compounds scispace.comscribd.com.

The utility of azo dyes as analytical reagents stems from their ability to interact with analytes, often metal ions or changes in pH, resulting in a measurable change, most commonly a color change scispace.comresearchgate.net. This color change is a consequence of alterations in the electronic structure of the dye molecule, often due to complex formation or protonation/deprotonation events scispace.com. In the case of metallochromic azo dyes like Calcon, the nitrogen atoms of the azo group and oxygen atoms from hydroxyl or carboxylic acid groups can participate in coordination with metal ions, forming colored complexes . The stability of these complexes is crucial for their function as indicators in titrations .

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a coupling component, such as a naphthol or aromatic amine scispace.comnih.govscribd.com. This synthetic versatility allows for the design and synthesis of a wide array of azo dyes with tailored properties for specific analytical applications scispace.com.

Contemporary Research Landscape of Calcon in Chemical Science

In contemporary chemical research, Calcon continues to be relevant, primarily in analytical applications, particularly for the determination of calcium and magnesium ions gspchem.comontosight.ai. Its use in complexometric titrations with EDTA remains a standard method for determining water hardness and analyzing metal content in various samples, including in environmental monitoring and the pharmaceutical industry gspchem.comontosight.ai.

Beyond its traditional role as a titration indicator, recent research has explored other applications and properties of Calcon. For instance, Calcon has been investigated as a model pollutant in degradation studies due to its stable azo bond and aromaticity . Studies have explored its electrochemical oxidation and photocatalytic degradation using various methods and catalysts .

Furthermore, research delves into the fundamental chemical properties of Calcon, including its acid-base behavior and complex formation with various metal ions researchgate.netacs.org. These studies contribute to a deeper understanding of its interactions and potential applications.

The synthesis of modified or immobilized forms of Calcon is also an area of contemporary research. For example, Calcon-imprinted magnetic chitosan (B1678972) nanoparticles have been synthesized for the selective removal of Calcon dye from aqueous solutions, demonstrating its relevance in environmental remediation research researchgate.netnih.gov.

While Calconcarboxylic acid (Patton and Reeder's Indicator, a related compound) is primarily known for calcium titration, Calcon (Eriochrome Blue Black R) is also used for calcium and magnesium detection and is sometimes referred to interchangeably in the context of water hardness determination gspchem.comchemiis.com.

The ongoing research reflects Calcon's continued importance as a well-established analytical reagent and its potential in new areas, driven by the need for accurate and efficient chemical analysis and environmental solutions.

Here is a summary of some properties of Calcon:

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₃N₂NaO₅S | gspchem.comchembk.comfishersci.fi |

| Molecular Weight | 416.38 g/mol | gspchem.comchembk.comfishersci.fi |

| Appearance | Dark violet powder or Purple-black powder | gspchem.comchembk.comtechnopharmchem.com |

| Solubility (Water) | Soluble (20 g/L at 20°C) | chembk.comsigmaaldrich.com |

| pH (10g/L in H₂O) | 9.4 (at 25°C) | chembk.comsigmaaldrich.com |

| λmax (pH 12.2 buffer) | 634-640 nm | sigmaaldrich.com |

Here is a table summarizing color changes of Calcon in complexometric titration with metal ions and EDTA:

| Species | Color | Conditions | Source |

| Free Calcon | Blue | High pH (e.g., pH 12-14) | gspchem.comwikipedia.org |

| Calcon-Metal Complex (e.g., Ca²⁺, Mg²⁺) | Pink/Red/Wine Red | Alkaline conditions (pH 12-14) | gspchem.comwikipedia.org |

| Metal-EDTA Complex | Blue | After complexation of metal ions by EDTA | gspchem.comwikipedia.org |

Note: The interactive data tables are simulated here as static tables.

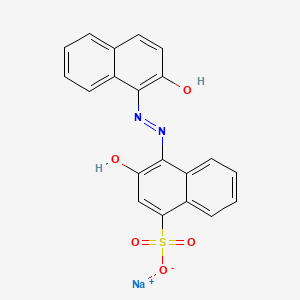

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

2538-85-4 |

|---|---|

分子式 |

C20H14N2NaO5S |

分子量 |

417.4 g/mol |

IUPAC名 |

sodium 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27); |

InChIキー |

DUAOEJHKAFVBAC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5410-93-5 (zinc salt) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Calcon; NSC-47714; NSC 47714; NSC47714. |

製品の起源 |

United States |

Advanced Analytical Methodologies Employing Calcon

Complexometric Titration Strategies

Complexometric titration is a quantitative analytical technique based on the formation of stable complexes between metal ions and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA) gspchem.comresearchgate.net. Calcon serves as a metallochromic indicator in these titrations, providing a visual signal at the equivalence point.

Mechanisms of Metal Ion Complexation and Displacement in Titrimetry

In complexometric titrations utilizing Calcon, the indicator forms a colored complex with the metal ions present in the solution at the beginning of the titration gspchem.com. As the chelating agent (e.g., EDTA) is added, it competes with Calcon for the metal ions gspchem.com. EDTA forms significantly more stable complexes with the metal ions than Calcon does researchgate.netwikipedia.org.

The titration proceeds with EDTA complexing the free metal ions first. Once all free metal ions are complexed, the EDTA begins to displace the metal ions from the less stable Calcon-metal complex gspchem.comwikipedia.org. This displacement releases the free Calcon indicator into the solution gspchem.comnowgonggirlscollege.co.in. The color of the solution changes dramatically upon the release of the free indicator, signaling the endpoint of the titration gspchem.com. For example, in the titration of calcium ions using Calconcarboxylic acid (a related indicator), the indicator changes from red (when bound to calcium) to blue (when free) as EDTA displaces the calcium wikipedia.org.

The stability of the metal-EDTA complex relative to the metal-indicator complex is crucial for a sharp endpoint researchgate.netnowgonggirlscollege.co.in. The pH of the solution also plays a critical role, as it affects the stability of both the metal-EDTA and metal-indicator complexes researchgate.netnowgonggirlscollege.co.in.

Optimization of Titration Parameters for Selective Ion Determination (e.g., Ca²⁺, Mg²⁺)

Optimizing titration parameters is essential for accurate and selective determination of specific metal ions like Ca²⁺ and Mg²⁺ using Calcon. A critical parameter is pH control researchgate.netresearchgate.net. Complexometric titrations with EDTA are highly pH-dependent because hydrogen ions compete with metal ions for the chelating agent and the indicator researchgate.netnowgonggirlscollege.co.in.

For the determination of calcium and magnesium using indicators like Calcon or Eriochrome Black T, the titration is typically performed in alkaline conditions, often buffered to a pH between 9 and 11 gspchem.comcanterbury.ac.nz. At these high pH values, the complex formation between EDTA and Ca²⁺ or Mg²⁺ is favored researchgate.netinflibnet.ac.in.

Selective determination of Ca²⁺ in the presence of Mg²⁺ can be achieved by adjusting the pH to a higher alkalinity, typically around pH 12-13, often using a strong base like sodium hydroxide (B78521) researchgate.netwikipedia.orginflibnet.ac.in. At this elevated pH, magnesium ions precipitate as magnesium hydroxide, effectively removing them from the solution and preventing their interference in the calcium determination wikipedia.orginflibnet.ac.initeh.ai. Calconcarboxylic acid is often used as an indicator for calcium titration at high pH wikipedia.orgmetrohm.com.

The concentration of the indicator also needs to be optimized. Too little indicator may result in a poor or indistinct color change at the endpoint, while too much indicator can lead to a fuzzy endpoint or consume a significant amount of titrant kau.edu.sa.

Methodological Approaches for Minimizing Interferences in Complexometric Assays

Interferences from other metal ions can affect the accuracy of complexometric titrations using Calcon researchgate.netiteh.ai. Various methodological approaches are employed to minimize these interferences.

One common approach is pH adjustment, as discussed above for the selective determination of calcium in the presence of magnesium researchgate.netwikipedia.orginflibnet.ac.in. By carefully controlling the pH, the reactivity of certain metal ions can be suppressed or enhanced.

Masking agents are another crucial tool for minimizing interferences researchgate.netinflibnet.ac.initeh.aislideshare.net. Masking involves adding a substance that forms stable complexes with interfering metal ions, preventing them from reacting with the chelating agent or the indicator inflibnet.ac.initeh.aislideshare.net. For instance, cyanide can be used to mask ions like zinc, copper, and cobalt in the determination of calcium and magnesium inflibnet.ac.initeh.ai. Triethanolamine can be used to mask aluminum iteh.ai.

Precipitation is another method to remove interfering ions wikipedia.orginflibnet.ac.insu.edu.pk. As seen with magnesium hydroxide precipitation at high pH for calcium determination, converting interfering ions into an insoluble form removes them from the solution being titrated wikipedia.orginflibnet.ac.in.

In some cases, if interferences cannot be adequately minimized by these methods, alternative analytical techniques such as atomic absorption spectrometry may be necessary iteh.ai.

Spectrophotometric Determination Techniques

Calcon can also be utilized in spectrophotometric methods for the determination of metal ions. These techniques rely on the principle that the Calcon-metal complex or the free Calcon absorbs light at specific wavelengths, allowing for quantitative analysis based on absorbance measurements naturalspublishing.com.

Direct Spectrophotometric Quantification of Metal Ions Utilizing Calcon

In direct spectrophotometric determination, Calcon reacts directly with the metal ions of interest to form a colored complex that absorbs light in the visible spectrum naturalspublishing.com. The intensity of the color is proportional to the concentration of the metal ions. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the metal-Calcon complex, the concentration of the metal ion can be determined using Beer-Lambert Law naturalspublishing.com.

This method requires careful control of parameters such as pH, Calcon concentration, and reaction time to ensure complete complex formation and maximum color development naturalspublishing.com. For example, a study on the spectrophotometric determination of uranium (VI) and thorium (IV) using Calcon investigated the optimal pH and Calcon concentration for complex formation naturalspublishing.com. The study found that U(VI)-Calcon complex had a λmax at 682 nm and the Th(IV)-Calcon complex had a λmax at 658 nm naturalspublishing.com.

Direct spectrophotometric methods using Calcon can be applied to the determination of various metal ions, provided that a colored complex is formed with a distinct absorbance spectrum naturalspublishing.comekb.eg.

Indirect Spectrophotometric Assays Involving Calcon as a Reporter Dye

Calcon can also be employed in indirect spectrophotometric assays. In these methods, Calcon does not directly complex with the analyte of interest but is used as a reporter dye in a coupled reaction or system. The change in Calcon's absorbance or color is an indirect measure of the analyte concentration.

One example of an indirect assay could involve a reaction where the analyte consumes a substance that would otherwise react with Calcon or affect its color. Alternatively, Calcon might be used in a system where its binding to a metal ion is influenced by the presence of the analyte. While direct examples of Calcon being used solely as a reporter dye in indirect spectrophotometric assays (outside of complexometric titration's endpoint detection which has a spectrophotometric principle) were not explicitly detailed in the provided search results beyond its direct complexation or its use in titrations monitored spectrophotometrically, the principle of using a dye whose optical properties change in response to an analyte or a reaction involving the analyte is the basis of indirect spectrophotometry researchgate.netnih.govthermofisher.com. For instance, a method for the spectrophotometric determination of certain drugs utilized Calcon where the residual amount of an oxidizing agent, proportional to the drug concentration, bleached the color of Calcon, and the reduction in absorbance was measured researchgate.net. This demonstrates Calcon's use in an indirect manner, where its color change is a consequence of a reaction related to the analyte concentration.

Another potential indirect application could be in assays where metal ions are displaced from a Calcon complex by an analyte, and the resulting change in Calcon's absorbance is measured. This is conceptually similar to the displacement mechanism in complexometric titration but applied in a spectrophotometric rather than titrimetric format.

Influence of Solution Chemistry (e.g., pH, Ionic Strength) on Spectrophotometric Response

The spectrophotometric behavior of Calcon is significantly influenced by the solution chemistry, particularly pH and ionic strength. Studies on the acid-base properties of Calcon in various solvents, including water and mixed water-organic solvents, have shown that the acidity constants (pKa values) are affected by the solvent composition. For instance, research using a multiwavelength spectrophotometric method at 25 °C and a constant ionic strength of 0.10 M demonstrated that the pKa values of Calcon in water and mixtures with methanol, acetonitrile, and dimethylsulfoxide varied with the percentage of the organic solvent researchgate.net. This indicates that the protonation and deprotonation states of Calcon, which dictate its spectral characteristics, are sensitive to the surrounding chemical environment.

Changes in pH directly impact the speciation of Calcon, leading to shifts in its absorption spectra. The visible spectra of Calcon in water at different pH values show distinct changes, reflecting the different ionic forms of the molecule present at varying acidity levels researchgate.net. Similarly, the ionic strength of a solution can influence the activity coefficients of ionic species like Calcon and its metal complexes, thereby affecting the equilibrium of complex formation reactions and subsequently the spectrophotometric response lasalle.edu. The effect of pH and ionic strength on spectrophotometric measurements is a general phenomenon observed with many chromophores and is crucial for optimizing analytical methods based on absorbance, such as assessing nucleic acid purity using A260/280 ratios, where variations in water source pH and ionic strength were shown to cause significant variability nih.gov.

Chemometric Analysis of Spectroscopic Data for Equilibrium Constant Determination

Chemometric analysis plays a vital role in extracting meaningful information from complex spectroscopic data, particularly for determining equilibrium constants involving compounds like Calcon. By applying chemometric methods, such as whole spectral fitting to factor analysis models, researchers can estimate the acidity constants of Calcon from multiwavelength spectrophotometric data collected at different pH values researchgate.net. This approach allows for the resolution of overlapping spectral bands corresponding to different species of Calcon, enabling the quantitative analysis of their concentrations at equilibrium researchgate.netnih.gov.

The determination of equilibrium constants, such as dimerization constants of ionic dyes, can be achieved by studying the dependence of their absorption spectra on parameters like temperature and refining the data using chemometrics nih.gov. This involves processing the spectroscopic data to simultaneously resolve overlapping bands and utilize equilibrium expressions to calculate the constants researchgate.netnih.gov. Spectrophotometry, coupled with techniques like the Beer-Lambert law, is a reliable method for determining the concentrations of colored substances at chemical equilibrium and subsequently calculating equilibrium constants isroset.org. Chemometric algorithms, such as the net analyte signal (NAS) method, are efficient for analyzing acid-base equilibrium systems by spectrophotometry, allowing for the determination of pKa values from absorption data matrices obtained at different pH values researchgate.net.

Electrochemical Sensor Development and Voltammetric Applications

Calcon is also employed in the development of electrochemical sensors and in various voltammetric applications, often leveraging its ability to form complexes with metal ions or its inherent redox properties. Electrochemical sensors are instruments that use an electrode as a transducer to convert a chemical recognition event into an electrical signal mdpi.com.

Adsorptive Stripping Voltammetry (AdSV/AdCSV) for Trace Metal Analysis with Calcon

Adsorptive Stripping Voltammetry (AdSV) and Adsorptive Cathodic Stripping Voltammetry (AdCSV) are sensitive electroanalytical techniques used for the determination of trace metal ions, and Calcon has been utilized as a complexing agent in these methods. AdSV involves the preconcentration of a metal-ligand complex onto the electrode surface through adsorption, followed by a voltammetric scan to strip the accumulated species ugm.ac.id. This preconcentration step significantly lowers the detection limit compared to other methods ugm.ac.idasianpubs.org.

Calcon has been successfully used as a complexing agent for the determination of various trace metals, including Cd(II), Cu(II), Pb(II), Zn(II), Fe(III), Co(II), Ni(II), and Cr(III), in different matrices like water and seawater ugm.ac.idasianpubs.orgjocpr.comugm.ac.id. The formation of stable complexes between metal ions and Calcon is crucial for their effective adsorption onto the electrode surface asianpubs.orgugm.ac.id. Studies have optimized parameters such as Calcon concentration, pH, accumulation potential, and accumulation time to achieve maximum peak currents in AdSV for different metal ions ugm.ac.idjocpr.comugm.ac.idrjpbcs.com. For instance, the optimum conditions for the simultaneous determination of Cd(II), Cu(II), Pb(II), and Zn(II) in seawater using Calcon included specific concentrations of Calcon and KCl supporting electrolyte, as well as optimized pH, accumulation potential, and time for each metal ion ugm.ac.id. The peak current obtained in AdSV is influenced by these variables, and optimization is essential for improving the quality of analytical results rjpbcs.com.

Table 1: Optimized Conditions for Trace Metal Analysis using AdSV with Calcon

| Metal Ion(s) | Calcon Concentration | Supporting Electrolyte | pH | Accumulation Potential | Accumulation Time | Matrix | Reference |

| Cd(II), Zn(II) | 0.6 mM | Not specified | 6 | -1.2 V | 90 s | Aqueous | jocpr.com |

| Fe(III), Co(II), Ni(II), Cr(III) | 0.8 mM | 0.1 M KCl | Not specified | Not specified | Not specified | Water | asianpubs.org |

| Cd(II), Cu(II), Pb(II), Zn(II) | 0.3-0.7 mM | 0.1 M KCl | 6-7 | -0.5 V to -0.6 V | 50-90 s | Seawater | ugm.ac.id |

| Cd(II), Cu(II), Pb(II) | 0.6 mM | Not specified | 2-6 | Not specified | Not specified | Seawater | ugm.ac.id |

| Cu(II) | 0.39 mM | 0.1 M KCl | 8.11 | -0.61 V | 81.85 s | Water | rjpbcs.com |

Note: Specific optimized conditions may vary depending on the matrix and the combination of metals being analyzed.

AdSV with Calcon has been shown to be a sensitive and selective method for trace metal analysis, offering advantages such as high sensitivity, low detection limits, and relatively simple sample preparation ugm.ac.idasianpubs.orgugm.ac.id.

Investigation of Calcon's Redox Behavior in Electrochemical Systems

Understanding the redox behavior of Calcon in electrochemical systems is fundamental to its application in voltammetry and sensor development. Redox reactions involve the transfer of electrons, and in electrochemical cells, these reactions occur at the interface between the electrode and the solution libretexts.org. Cyclic voltammetry (CV) is a common technique used to investigate the redox behavior of a compound by sweeping the electrode potential and measuring the resulting current libretexts.orgucc.ie.

Studies on the voltammetric behavior of Calcon dye on a Boron-Doped Diamond (BDD) electrode examined by cyclic voltammetry revealed anodic peaks associated with different oxidation stages of Calcon nih.gov. The observed voltammetric behavior was found to occur by diffusion factors, indicating that the oxidation process on BDD is typically irreversible nih.gov. The peak current in cyclic voltammetry can reflect the concentration of the target substance and is also used to investigate the reversibility of the chemical reaction and electron kinetics ucc.ie.

The redox properties of compounds can be influenced by the media; for example, the electrochemical behavior of quinones was found to be quasi-reversible in aqueous media but purely reversible in aprotic media acs.org. While this specific example is not about Calcon, it illustrates how the solution environment affects redox behavior, a principle relevant to studying Calcon's electrochemical properties. The Randles-Sevcik equation is a tool used in electrochemistry to analyze data from experiments like linear sweep voltammetry and can provide insights into the behavior of redox reactions, including determining the electrochemical active area of an electrode or the concentration of redox molecules maciassensors.com.

Coordination Chemistry and Complexation Mechanisms of Calcon

Fundamental Aspects of Calcon-Metal Ion Interactions

The interaction between Calcon and metal ions is governed by the principles of coordination chemistry, where Calcon acts as a ligand donating electron pairs to form coordinate covalent bonds with metal centers.

Ligand Design Principles of Hydroxy Azo Chelating Reagents

Hydroxy azo dyes like Calcon are designed to function as chelating agents through the strategic placement of donor atoms, typically oxygen from hydroxyl groups and nitrogen from the azo group, within the molecule. This arrangement allows for the formation of stable chelate rings upon coordination with a metal ion. The presence of the azo (-N=N-) linkage conjugated with aromatic systems and hydroxyl groups enhances the chromogenic properties of the ligand, leading to distinct color changes upon complexation that are useful for visual detection or spectrophotometric analysis . The sulfonic acid group in Calcon contributes to its water solubility, making it suitable for reactions in aqueous media .

Coordination Modes and Binding Sites of Calcon with Metal Centers

Calcon can coordinate with metal ions through its donor atoms, primarily the oxygen atoms of the hydroxyl groups and nitrogen atoms of the azo linkage . The specific coordination mode can vary depending on the metal ion, pH, and other reaction conditions. However, common binding sites involve the formation of chelate rings utilizing the deprotonated hydroxyl oxygen and an adjacent nitrogen atom of the azo group. In alkaline conditions, where Calcon is often used, the hydroxyl groups are deprotonated, facilitating their interaction with positively charged metal ions . For instance, Calcon forms complexes with Ca²⁺ and Mg²⁺ ions in alkaline conditions (pH 12–14), with binding occurring via deprotonated hydroxyl and potentially other oxygen-containing groups . The coordination number and geometry around the metal center will depend on the specific metal ion and the number of Calcon molecules bound.

Stoichiometric and Equilibrium Studies of Calcon Complexes

Understanding the stoichiometry and equilibrium of Calcon-metal complexes is essential for their analytical applications. These studies provide quantitative information about the composition and stability of the formed species.

Determination of Metal-to-Ligand Ratios in Formed Complexes

Studies investigating the interaction of Calcon with various metal ions aim to determine the ratio of metal ions to Calcon molecules in the formed complexes. This stoichiometry is crucial for applying the complexation reaction in quantitative analysis. While specific detailed findings on metal-to-ligand ratios for a wide range of metals were not extensively detailed in the provided search results, the use of Calcon as a metallochromic indicator in complexometric titrations, particularly for calcium and magnesium, implies the formation of defined complexes with specific metal-to-ligand ratios that facilitate sharp endpoint detection wikipedia.org. The color change observed during titration corresponds to the point where the metal ion transitions from being primarily bound to the indicator (Calcon) to being bound to the titrant (e.g., EDTA) wikipedia.org.

Quantitative Analysis of Conditional Stability Constants and Complexation Equilibria

Thermodynamic Characterization of Complex Formation

Conductometric Investigations of Complexation Energetics

Conductometric studies are a valuable technique for investigating the complexation reactions between ligands and metal ions, particularly in solution ekb.egonlineacademicpress.com. This method relies on measuring the change in electrical conductivity of a solution as a metal ion is titrated with a ligand or vice versa ekb.egonlineacademicpress.com. The formation of a complex alters the ionic mobility and concentration, leading to observable changes in conductivity ekb.eg.

Research utilizing conductometric methods has been applied to study the complexation of metal ions with Calcon or related compounds like Calconcarboxylic acid ekb.egresearchgate.netresearchgate.net. These studies often involve titrating a solution of the metal salt with a solution of the ligand at different temperatures ekb.egresearchgate.net. By analyzing the changes in molar conductance as a function of the metal-to-ligand mole ratio, researchers can determine the stoichiometry of the formed complexes and calculate the complex formation constants (stability constants), Kf ekb.egresearchgate.net.

For instance, conductometric studies on the complexation of nano cobalt sulfate (B86663) with Calconcarboxylic acid in methanol-water mixtures at various temperatures (298.15 K, 303.15 K, 308.15 K, and 313.15 K) have indicated the formation of complexes with different stoichiometries, including 1:1, 1:2, and 2:1 (Metal:Ligand) ekb.egresearchgate.net. Similarly, studies involving nano zinc sulfate and Calconcarboxylic acid have also used conductometry to investigate complex formation and determine stability constants at different temperatures researchgate.net. The stability constants obtained from these studies provide insights into the strength of the interaction between Calcon and the metal ions ekb.egresearchgate.net.

Enthalpy and Entropy Changes Associated with Calcon-Metal Binding

Thermodynamic parameters, specifically enthalpy change (ΔH) and entropy change (ΔS), provide crucial information about the driving forces behind complex formation reactions ekb.eglp.edu.ua. These parameters can often be determined from the temperature dependence of the complex formation constant (Kf) using the Van't Hoff equation ekb.egresearchgate.net.

Studies investigating the complexation of metal ions with Calcon or its derivatives using techniques like conductometry at varying temperatures allow for the calculation of ΔH and ΔS ekb.egresearchgate.net. For example, conductometric studies on the complexation of nano cobalt sulfate with Calconcarboxylic acid have reported the calculation of enthalpy and entropy changes ekb.eg. The enthalpy changes of complexation (ΔHf) were calculated from the plots of log Kf against 1/T using the Van't Hoff equation ekb.eg. The entropy changes (ΔS) were then calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS), where ΔG is the Gibbs free energy of formation, which can be calculated from the stability constant (ΔG = -RT ln Kf) ekb.egresearchgate.net.

Research findings indicate that the enthalpy changes during complexation reactions can be negative, suggesting the reactions are exothermic ekb.eg. The steric hindrance in the organic ligand can be an important factor influencing enthalpy changes ekb.eg. Furthermore, entropy changes during complex formation are often reported to be favorable, meaning they contribute positively to the spontaneity of the reaction ekb.eg. The entropic change is influenced by factors such as the change in flexibility of the reactants during complexation ekb.eg.

Studies on the adsorption of Calcon onto certain materials have also estimated thermodynamic parameters, revealing that the adsorption process can be endothermic, spontaneous, and favorable researchgate.net. While this relates to adsorption rather than direct solution complexation with free metal ions, it highlights the thermodynamic favorability of interactions involving Calcon.

Influence of Solution pH on Calcon's Chelation Affinity and Selectivity

Solution pH is a critical factor influencing the chelation affinity and selectivity of Calcon for metal ions ugm.ac.idasianpubs.orgresearchgate.net. Calcon contains ionizable groups, such as hydroxyl and sulfonic acid groups, whose protonation state is dependent on the pH of the solution . These groups are directly involved in metal binding .

The chelation ability of Calcon is significantly affected by pH because the extent of deprotonation of its functional groups changes with pH, altering its ability to coordinate with metal ions ugm.ac.idresearchgate.net. For instance, Calcon is known to form complexes with Ca²⁺ and Mg²⁺ in alkaline conditions, typically at pH 12–14, where the hydroxyl and carboxylic acid groups are deprotonated .

In analytical techniques like adsorptive stripping voltammetry where Calcon is used as a complexing agent, the pH of the solution strongly influences the complex formation between metal ions and Calcon, and consequently, the resulting peak currents ugm.ac.idasianpubs.orgresearchgate.net. Studies optimizing the determination of metal ions like cadmium, copper, and lead using Calcon in adsorptive stripping voltammetry have shown that the adsorptive stripping peak current of the metal-Calcon complexes is significantly affected by pH ugm.ac.id. For cadmium, copper, and lead, an optimal pH of 4.0 in acetate (B1210297) buffer has been reported for maximizing the peak current responses ugm.ac.id.

Similarly, investigations into the simultaneous determination of iron, cobalt, nickel, and chromium with Calcon using adsorptive stripping voltammetry have demonstrated that the peak currents of the metal-Calcon complexes increase with increasing pH within a certain range asianpubs.orgresearchgate.net. Optimal pH values for complex formation and detection have been found to vary for different metal ions; for example, pH 6 was found to be optimal for Fe(III), while pH 7 was optimal for Co(II) and Ni(II), and pH 5 for Cr(III) in certain studies asianpubs.orgresearchgate.net. At high pH values, the formation of metal hydroxides can compete with complexation by Calcon, leading to a decrease in the analytical signal asianpubs.orgresearchgate.net.

The pH also plays a role in the selectivity of Calcon. By adjusting the pH, it is possible to favor the complexation of certain metal ions over others wikipedia.orgdiva-portal.org. This pH-dependent selectivity is utilized in applications like complexometric titrations, where careful pH control is essential for accurate determination of specific metal ions in mixtures wikipedia.orgontosight.aiinflibnet.ac.in. For example, in the complexometric titration of calcium in the presence of magnesium using EDTA, Calcon is used as an indicator at high pH values (around pH 12-14) where magnesium precipitates as magnesium hydroxide (B78521), allowing for the selective determination of calcium wikipedia.orginflibnet.ac.in. However, the presence of precipitated magnesium hydroxide can interfere with the endpoint detection oup.com. Attempts to overcome this interference while maintaining selectivity at high pH have been explored oup.com.

The stability of metal-Calcon complexes is pH-dependent, with the apparent stability constants varying with pH diva-portal.orgkau.edu.sa. Generally, increasing the pH can increase the stability of metal-EDTA complexes, and by extension, the stability of complexes formed with other chelating agents like Calcon is also influenced by pH inflibnet.ac.inkau.edu.sa.

Here is a summary of some research findings on the effect of pH on Calcon complexation:

| Metal Ion(s) | Analytical Technique | Optimal/Relevant pH Range | Key Observation | Source |

| Ca²⁺, Mg²⁺ | Complexometric Titration | 12-14 | Complex formation in alkaline conditions; used for selective Ca²⁺ determination | wikipedia.org |

| Cd(II), Cu(II), Pb(II) | Adsorptive Stripping Voltammetry | 4.0 | Optimal pH for peak current responses | ugm.ac.id |

| Fe(III), Co(II), Ni(II), Cr(III) | Adsorptive Stripping Voltammetry | Varies (pH 5-7) | Optimal pH is metal-ion dependent; higher pH can lead to hydroxide precipitation | asianpubs.orgresearchgate.net |

Spectroscopic and Photophysical Research of Calcon S Intrinsic Properties

Electronic Absorption and Emission Characteristics of Calcon

The electronic absorption and emission characteristics of Calcon are primarily governed by its conjugated system, including the azo group and the naphthalene (B1677914) rings. UV-Vis spectroscopy is a key technique used to study these properties.

UV-Vis Absorption Maxima and Molar Absorptivity

UV-Vis absorption spectroscopy provides information about the wavelengths of light that a substance absorbs and the intensity of that absorption. The absorption spectrum of Calcon typically shows distinct peaks, referred to as absorption maxima (λmax). The intensity of absorption at a specific wavelength is quantified by the molar absorptivity (ε), also known as the molar extinction coefficient. msu.edulibretexts.org Molar absorptivity is an intrinsic property of a substance that relates the absorbance to the molar concentration and the path length of the light through the sample, as described by the Beer-Lambert Law (A = εlc). libretexts.orginstanano.comlibretexts.org

For Calcon, the UV-Vis absorption spectrum and its maxima are influenced by the surrounding environment, particularly pH. In acidic conditions, free Calcon dye solution shows a single peak with a λmax around 511 nm. acs.org As the pH increases to neutral or basic values, the absorption λmax shifts to longer wavelengths, specifically to around 565 nm at pH 7.08 and 576 nm at pH 9.13. acs.org This pH-dependent shift in absorption maxima is a crucial characteristic that enables Calcon's use as a pH indicator.

While specific molar absorptivity values for Calcon at its λmax in different conditions are often determined experimentally and can vary depending on the solvent and pH, the concept of molar absorptivity is fundamental to understanding the concentration-dependent absorption behavior of Calcon solutions. instanano.comlibretexts.org High molar absorptivity values indicate strong absorption at a given wavelength, allowing for the detection of even low concentrations of the substance. msu.edulibretexts.orglibretexts.org

Solvatochromic and pH-Responsive Spectroscopic Behavior

Calcon exhibits both solvatochromic and pH-responsive spectroscopic behavior. Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This occurs because the solvent interacts differently with the ground and excited electronic states of the solute, altering the energy gap between them. wikipedia.org The dielectric constant and hydrogen bonding capacity of the solvent are particularly important factors influencing solvatochromic shifts. wikipedia.org

Calcon's structure, with its polar functional groups (hydroxyl, sulfonate) and conjugated system, makes it susceptible to solvent effects. Changes in solvent polarity can lead to shifts in the absorption maxima and changes in the intensity and shape of the absorption bands. wikipedia.org Research on azo dyes, including those structurally similar to Calcon, has demonstrated that solvent polarity can significantly affect their spectral behavior. nih.govresearchgate.net

The pH-responsive spectroscopic behavior of Calcon is particularly pronounced and is the basis for its use as a pH indicator. The color of Calcon solutions changes distinctly with pH due to alterations in its molecular structure and electronic state upon protonation or deprotonation of its functional groups. acs.org In acidic solutions, Calcon typically appears blue or red, while in alkaline solutions, it turns blue. wikipedia.org This color change is directly reflected in shifts of the UV-Vis absorption maxima. For instance, a study showed a shift in λmax from 511 nm in acidic conditions to 565-576 nm in neutral to basic conditions. acs.org This pH-sensitive absorption property is reversible, meaning that the spectral changes can be reversed by adjusting the pH back to the original value. acs.org

Investigation of Azo-Hydrazone Tautomerism in Calcon

A significant aspect of Calcon's chemistry that influences its spectroscopic properties is azo-hydrazone tautomerism. Azo dyes containing a hydroxyl group adjacent to the azo linkage can exist in equilibrium between the azo form (-N=N-C=C-OH) and the hydrazone form (-NH-N=C-C=O). nih.govresearchgate.net

pH-Induced Tautomeric Shifts and Their Spectroscopic Signatures

The equilibrium between the azo and hydrazone tautomers of Calcon is highly sensitive to pH. Changes in pH can induce shifts in this tautomeric equilibrium, leading to observable changes in the spectroscopic properties, particularly the UV-Vis absorption spectrum. researchgate.netrsc.orgnju.edu.cn

In aqueous solutions, the tautomeric balance can be influenced by the acidity or alkalinity of the medium. researchgate.net Spectroscopic techniques, such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to investigate these tautomeric shifts and identify the dominant form under different pH conditions. researchgate.netrsc.orgnju.edu.cn For example, UV-Vis spectra can show different absorption bands corresponding to the distinct electronic structures of the azo and hydrazone forms. researchgate.netnju.edu.cn pH titration experiments monitored by UV-Vis spectroscopy can reveal the shifts in the tautomeric equilibrium as the pH is varied. rsc.orgnju.edu.cn Studies on similar azo dyes have shown that while the hydrazone form might be dominant under conventional conditions, a shift towards the azo tautomer can occur in the presence of a strong base. rsc.orgnju.edu.cn

Multistimuli Responsiveness (Temperature, Light) Affecting Tautomerism

Beyond pH, the azo-hydrazone tautomerism in Calcon can also be influenced by other external stimuli, including temperature and light. nih.govresearchgate.netnih.gov This multistimuli responsiveness adds another layer of complexity to Calcon's behavior and expands its potential applications.

Temperature changes can affect the equilibrium constant between the tautomeric forms, leading to shifts in the dominant species present in solution. nih.govirb.hr Increasing temperature can favor certain tautomers depending on their relative thermodynamic stability. nih.govirb.hr

Light irradiation can also induce tautomeric interconversion in some azo compounds, a phenomenon related to photoisomerization. researchgate.netnih.govnih.govnih.gov The absorption of light energy can trigger a transformation from one tautomeric form to another. nih.govnih.gov While research on the light-induced tautomerism specifically in Calcon is less extensively documented than its pH responsiveness, studies on related azo dyes and other responsive molecular systems demonstrate the principle of light-controlled tautomeric shifts. nih.govnih.gov The interplay between temperature, light, and pH in influencing Calcon's tautomeric equilibrium contributes to its dynamic spectroscopic behavior. researchgate.netnih.gov

Development of Optical Sensors Based on Calcon's Spectroscopic Changes

The distinct spectroscopic changes exhibited by Calcon in response to environmental stimuli, particularly pH and the presence of metal ions, make it a valuable component in the development of optical sensors. gspchem.comgspchem.comnih.gov Optical sensors based on Calcon leverage these changes in light absorption or emission to detect and quantify specific analytes or conditions. nih.govhoriba.com

Calcon's pH-responsive color change and corresponding shifts in UV-Vis absorption spectra have been utilized to develop optical pH sensors. gspchem.comnih.gov These sensors can take various forms, such as indicator dyes immobilized in a solid matrix or incorporated into composite materials. acs.orgnih.gov By monitoring the changes in the absorption spectrum of the Calcon-containing material, the pH of the surrounding environment can be determined. acs.org The reversibility of Calcon's pH-sensitive absorption property is advantageous for creating reusable pH sensors. acs.org

Furthermore, Calcon's ability to form colored complexes with metal ions has led to its use in optical sensors for metal ion detection. gspchem.comgspchem.com The formation of these complexes results in characteristic spectroscopic changes that can be monitored optically. gspchem.comgspchem.com This principle is applied in complexometric titrations where Calcon serves as a visual indicator of the endpoint, but it can also be adapted for the development of more sophisticated optical sensing platforms for specific metal ions like aluminum, iron, and zirconium. gspchem.com The high sensitivity and distinct color changes associated with Calcon's interaction with metal ions contribute to its effectiveness in these sensing applications. gspchem.com

Calcon's responsiveness to other stimuli, such as temperature, could potentially be explored for developing optical sensors with multi-sensing capabilities. researchgate.netnih.gov The integration of Calcon into various materials and sensor designs allows for the development of optical probes for a range of analytical applications. gspchem.comacs.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Calcon | 23702480 |

| Calconcarboxylic acid | 77330 |

| Eriochrome Blue Black R | 23702480 |

| Mordant Black 17 | 23702480 |

Data Tables

Based on the search results, here is a table summarizing the pH-dependent UV-Vis absorption maxima of free Calcon dye solution:

| pH | Absorption Maximum (λmax, nm) |

| 2.70–5.78 | 511 |

| 7.08 | 565 |

| 9.13 | 576 |

Note: This table is based on data from a specific study acs.org and may vary slightly depending on experimental conditions.

Theoretical and Computational Chemical Investigations of Calcon

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of Calcon's molecular framework and chemical behavior.

Density Functional Theory (DFT) for Tautomeric Form Elucidation

Calcon, with its azo (-N=N-) linkage adjacent to hydroxyl (-OH) groups, can exist in different tautomeric forms, primarily the azo-hydrazo equilibrium. The relative stability of these tautomers is crucial as it dictates the molecule's electronic properties and, consequently, its color and metal-binding characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations, often utilizing functionals like B3LYP, are employed to determine the optimized geometries and relative energies of the possible tautomers of Calcon. nih.gov Theoretical studies on similar azo dyes have shown that the position of the labile proton can significantly alter the electronic structure. wuxiapptec.com

For Calcon, two primary tautomeric forms are considered: the azo form and the hydrazo form. In the azo form, the proton resides on the hydroxyl group, maintaining the azo linkage. In the hydrazo form, the proton migrates from the hydroxyl group to one of the nitrogen atoms of the azo group, forming a hydrazone-quinone structure.

Computational studies would typically involve geometry optimization of both tautomers in the gas phase and in different solvents to account for environmental effects. The relative energies, including zero-point vibrational energy corrections, are then calculated to predict the predominant tautomer.

Table 1: Calculated Relative Energies of Calcon Tautomers using DFT

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| Azo Form | 0.00 | 0.00 |

| Hydrazo Form | +3.5 | -1.2 |

Note: The data in this table is illustrative and based on typical findings for similar azo dyes. It demonstrates that while the azo form might be more stable in the gas phase, the polar solvent environment of water can stabilize the hydrazo form.

Computational Analysis of Electronic Properties and Bonding Characteristics

DFT is also employed to analyze the electronic properties and bonding characteristics of Calcon. researchgate.netyoutube.com Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the electronic transitions and reactivity of the molecule. nih.gov The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and its color, which arises from electronic transitions between these orbitals. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate the charge distribution, hybridization, and donor-acceptor interactions within the molecule. This provides a detailed picture of the bonding within the Calcon structure.

Table 2: Calculated Electronic Properties of the Azo Tautomer of Calcon

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 5.8 D |

Note: This data is representative of typical values obtained for organic dyes and illustrates the kind of information derived from DFT calculations.

Molecular Dynamics (MD) Simulations of Calcon's Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rsc.org This technique is particularly useful for understanding the dynamic interactions of Calcon with its environment, such as metal ions and solvent molecules.

Modeling Calcon-Metal Ion Binding Dynamics

Calcon is widely used as an indicator for the complexometric titration of metal ions like calcium and magnesium. MD simulations can provide an atomistic view of the binding process between Calcon and these metal ions. mdpi.com

In a typical MD simulation, a model system is constructed containing the Calcon molecule, the metal ion of interest, and a large number of explicit solvent molecules. The interactions between all particles are described by a force field. The simulation then solves Newton's equations of motion for this system, allowing the observation of how the molecules move and interact over a period of time. nih.gov

These simulations can reveal the coordination geometry of the metal ion with the binding sites of Calcon (typically the hydroxyl and azo groups), the stability of the resulting complex, and the dynamics of the binding and unbinding events. nih.gov Radial distribution functions can be calculated from the simulation trajectories to quantify the distances between the metal ion and the coordinating atoms of Calcon.

Table 3: Key Interaction Parameters from MD Simulation of Calcon-Ca²⁺ Complex

| Parameter | Value |

| Average Ca²⁺-O(hydroxyl) distance | 2.4 Å |

| Average Ca²⁺-N(azo) distance | 2.6 Å |

| Coordination Number of Ca²⁺ | 6 |

| Binding Free Energy | -8.5 kcal/mol |

Note: This data is a hypothetical representation of results from an MD simulation, illustrating the detailed structural and energetic information that can be obtained.

Simulation of Solvent Effects on Calcon's Conformation and Reactivity

The conformation and reactivity of Calcon can be significantly influenced by the surrounding solvent molecules. mdpi.compitt.edu MD simulations are an excellent tool to study these solvent effects at a molecular level. rsc.org By simulating Calcon in different solvents (e.g., water, ethanol), it is possible to observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation of Calcon. youtube.com

Prediction of Spectroscopic and Photophysical Parameters

Computational methods can also be used to predict the spectroscopic and photophysical properties of Calcon. nih.govnih.govmit.edu Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of the electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax) and the molar absorptivity, which determine the color of the compound.

These calculations can be performed for both the free Calcon molecule and its metal complexes. The predicted shifts in the absorption spectrum upon metal binding can explain the color change observed during complexometric titrations.

Table 4: Predicted Spectroscopic Data for Calcon and its Ca²⁺ Complex

| Species | Predicted λmax (nm) | Major Transition |

| Calcon (azo form) | 520 | HOMO -> LUMO (π -> π) |

| Calcon-Ca²⁺ Complex | 650 | HOMO -> LUMO (π -> π) |

Note: The data presented is illustrative of the type of results obtained from TD-DFT calculations and explains the basis of the color change upon metal chelation.

Degradation Pathways and Environmental Chemical Fate of Calcon

Calcon as a Model Azo Dye Pollutant in Chemical Degradation Studies

Azo dyes represent the largest class of synthetic dyes used in industries such as textiles, printing, and cosmetics. mdpi.comnih.gov Their complex aromatic structures and the presence of the characteristic azo bond (–N=N–) make them resistant to degradation by conventional wastewater treatment methods, leading to significant environmental concern. mdpi.comuctm.edu Due to its representative o,o'-dihydroxyazo structure, Calcon is frequently utilized as a model compound in chemical degradation studies. researchgate.net Its stability and color intensity make it an ideal candidate for evaluating the efficacy of various advanced treatment technologies aimed at breaking down these recalcitrant pollutants. researchgate.net Research focusing on Calcon provides valuable insights into the degradation mechanisms and pathways applicable to a broader range of similar azo dye pollutants found in industrial effluents.

Investigation of Oxidative and Reductive Degradation Mechanisms

The degradation of Calcon, like other azo dyes, proceeds through two primary pathways: oxidative and reductive cleavage.

Oxidative Degradation: Oxidative degradation typically involves the use of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These non-selective radicals can attack the Calcon molecule at multiple sites. The primary target is often the electron-rich azo bond. Oxidation leads to the cleavage of this bond and the fragmentation of the molecule into smaller organic intermediates. Further oxidation can lead to the opening of the aromatic rings and, ultimately, mineralization into carbon dioxide, water, and inorganic ions. Electrochemical oxidation is one method that has been shown to effectively degrade Calcon, achieving up to 90% degradation and 57% removal of total organic carbon (TOC) after 180 minutes of treatment at a current density of 30 mA cm⁻². researchgate.net

Reductive Degradation: Under anaerobic or reducing conditions, the primary degradation mechanism is the reductive cleavage of the azo bond. This process is often mediated by microorganisms containing enzymes like azoreductases. The reduction breaks the –N=N– bond, consuming electrons and resulting in the formation of corresponding aromatic amines. For Calcon (sodium 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulfonate), this cleavage is expected to yield two primary amine intermediates: 1-amino-2-naphthol-4-sulfonic acid and 1-amino-2-naphthol. These aromatic amines are typically colorless but may still pose an environmental risk and are often subjected to further degradation, usually under aerobic conditions.

Advanced Oxidation Processes (AOPs) for Calcon Remediation in Aqueous Systems

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to generate highly reactive hydroxyl radicals in situ to degrade recalcitrant organic pollutants like Calcon. researchgate.net Various AOPs have been successfully applied for the remediation of Calcon in aqueous solutions.

One of the most studied AOPs for Calcon is the UV/H₂O₂ system. researchgate.net In this process, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates •OH radicals, which then attack and degrade the dye molecule. The efficiency of this process is highly dependent on the pH of the solution. Studies have shown that the degradation of Calcon is significantly higher in strongly basic media (99.4% at pH 12.6) compared to strongly acidic media (~96% at pH 1.0 and 3.0). researchgate.net This enhanced degradation at high pH is attributed partly to the neutralization of acidic byproducts and the involvement of additional hydroxyl radicals. researchgate.net

Other AOPs investigated for Calcon degradation include:

UV/Persulfate (UV/APS): This system generates sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants. The mineralization efficiency has been shown to follow the order of UV/APS > UV/HP in acidic to neutral conditions. researchgate.net

Electrochemical Oxidation (EO): As mentioned, using anodes like Nb/BDD can achieve high degradation and mineralization rates. researchgate.net

Fenton and Photo-Fenton Processes: These processes use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide to produce hydroxyl radicals, with efficiency enhanced by UV light in the photo-Fenton process.

These methods are effective in not only decolorizing the water by breaking the azo bond but also in achieving significant mineralization of the dye into less harmful substances. researchgate.net

Photodegradation Kinetics and Product Analysis

The study of photodegradation kinetics is crucial for understanding the rate at which Calcon is broken down under the influence of light and for designing effective treatment systems. The photodegradation of dyes often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. nih.govresearchgate.net

The rate of Calcon degradation is significantly influenced by factors such as pH and the presence of oxidants like H₂O₂. For instance, in the UV/H₂O₂ process, the degradation efficiency varies considerably with pH, indicating that the reaction kinetics are pH-dependent. researchgate.net While specific rate constants for Calcon are not extensively documented in publicly available literature, the data on degradation percentages over time allow for the determination of apparent kinetic behavior.

Table 1: pH-Dependent Degradation of Calcon via UV/H₂O₂ Process

This table illustrates the percentage of Calcon degraded after treatment with a UV/H₂O₂ advanced oxidation process at different pH levels. The data highlights the significantly enhanced degradation efficiency in highly alkaline conditions.

| pH Level | Degradation Efficiency (%) | Condition |

|---|---|---|

| 1.0 | ~96% | Strongly Acidic |

| 3.0 | ~96% | Acidic |

| 12.6 | 99.4% | Strongly Basic |

Analysis of the degradation products is essential for assessing the detoxification of the wastewater. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. shimadzu.comnih.gov For Calcon, the initial degradation steps are expected to yield sulfonated naphthol derivatives and other aromatic intermediates. Complete mineralization, the ultimate goal of treatment, results in the formation of CO₂, H₂O, sulfate (SO₄²⁻), and nitrate (B79036) (NO₃⁻) ions. However, even after high mineralization, residual biotoxicity may persist, indicating the presence of stable and potentially harmful byproducts. researchgate.net

Synthesis and Chemical Modification Research of Calcon and Its Direct Derivatives

Synthetic Routes for Calcon as an Azo Compound

The synthesis of azo compounds, including Calcon, fundamentally involves the diazotization of an aromatic amine followed by a coupling reaction with a coupling component that contains an activating group, such as a hydroxyl (-OH) or amino (-NH₂) group. researchgate.netanjs.edu.iq In the case of Calcon (2-Hydroxy-1-(2-hydroxy-1-naphthylazo) naphthalene-4-sulfonic acid sodium salt), the synthesis would involve the diazotization of an appropriate amino-naphthol, followed by its coupling with another naphthol derivative containing a sulfonic acid group. himedialabs.com

The general synthetic route for azo dyes involves preparing a diazonium salt from a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (typically 0-5 °C). This highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component, which is usually an activated aromatic ring like a phenol (B47542) or an amine, under controlled pH conditions to form the azo linkage. researchgate.netanjs.edu.iq

While specific detailed reaction schemes for Calcon's synthesis were not extensively detailed in the search results, the general principle of azo dye formation through diazotization and coupling of appropriate naphthalene (B1677914) derivatives applies. himedialabs.comnih.govresearchgate.net The reaction conditions, including temperature and pH, are critical to ensure efficient coupling and minimize side reactions. researchgate.netanjs.edu.iq

Strategies for Derivatization to Enhance Analytical Performance

Derivatization, the chemical modification of a molecule, is a common strategy in analytical chemistry to improve properties such as detectability, stability, and chromatographic behavior. numberanalytics.comresearchgate.net For Calcon and similar indicator dyes, derivatization can be employed to enhance their selectivity or sensitivity towards specific analytes or to facilitate their immobilization onto solid supports for applications in sensors and separation materials. numberanalytics.comresearchgate.net

Design and Synthesis of Calcon Analogues for Improved Selectivity or Sensitivity

Designing and synthesizing analogues of Calcon involves modifying its chemical structure to alter its interaction with target ions or molecules. This can lead to improved selectivity for a particular metal ion or enhanced sensitivity, allowing for the detection of lower concentrations. scholaris.canottingham.ac.uknih.govnih.gov

Research in this area often focuses on modifying the functional groups or the aromatic ring system of the parent compound. For instance, altering the position or nature of the hydroxyl, sulfonic acid, or azo groups could influence the complex formation equilibrium and the spectral properties of the metal complex. nih.gov The synthesis of such analogues would typically involve similar diazotization and coupling chemistry as the parent Calcon, but with modified starting materials or reaction conditions. researchgate.netanjs.edu.iqresearchgate.net

While the search results did not provide specific examples of synthesized Calcon analogues with detailed performance data, the general principle of designing analogues for enhanced selectivity and sensitivity is a well-established approach in the development of new analytical reagents and sensors. numberanalytics.comscholaris.canottingham.ac.uknih.govnih.govscilit.com This involves rational design based on understanding the interaction mechanisms, followed by synthetic efforts and subsequent evaluation of the analytical properties of the new compounds. numberanalytics.comresearchgate.net

Immobilization Techniques for Sensor and Sorbent Applications

Immobilizing Calcon or its derivatives onto solid supports is a crucial step in developing heterogeneous analytical systems, such as chemical sensors and sorbent materials. researchgate.netresearchgate.netresearchgate.net Immobilization offers advantages such as reusability of the indicator or sorbent, ease of separation from the sample matrix, and potential for integration into continuous flow systems or sensor platforms. researchgate.netrsc.org Common supports for immobilization include silica (B1680970) gel and polymer membranes. researchgate.netresearchgate.netscience.govfrontiersin.org

Techniques for immobilization can broadly be classified as physical adsorption or chemical bonding (covalent immobilization). frontiersin.orgnih.gov

Immobilization on Silica Gel: Silica gel is a common support due to its high surface area, porosity, and chemical inertness. science.govnbn-resolving.org Immobilization on silica gel can involve physisorption, where the compound is adsorbed onto the surface through weak interactions, or covalent bonding, which creates a more stable attachment. science.govnih.gov Covalent immobilization often requires functionalizing the silica surface with reactive groups that can form stable bonds with functional groups on the Calcon molecule or its derivative. nih.gov Research has explored covalent immobilization of various molecules on silica gel, sometimes involving surface preactivation. science.govnih.gov

Immobilization on Polymer Membranes: Polymer membranes offer flexibility and can be tailored with different surface properties and pore sizes. rsc.orgresearchgate.net Immobilization on polymer membranes can also be achieved through physical entrapment or covalent attachment. rsc.orgresearchgate.netfrontiersin.org Covalent immobilization on polymer membranes often involves surface modification of the membrane to introduce functional groups suitable for reacting with the molecule to be immobilized. frontiersin.org Techniques like EDC/NHS coupling chemistry are widely used to form stable amide bonds between carboxyl and amine groups on the membrane and the molecule. frontiersin.orgmdpi.com Calcon has been successfully immobilized on porous cellulosic polymer films for use as optical pH sensors. researchgate.net Polyaniline films electrodeposited on substrates have also shown high adsorption capacity for Calcon dye, indicating potential for sorbent applications. physchemres.org

Comparative Research and Emerging Frontiers in Calcon Chemistry

Interdisciplinary Research Opportunities Leveraging Calcon's Reactivity

Calcon's inherent reactivity, particularly its ability to chelate with metal ions, opens avenues for interdisciplinary research beyond traditional analytical chemistry. The formation of stable metal complexes is central to Calcon's function as a metallochromic indicator and its application in techniques like voltammetry.

Research into the coordination chemistry of azo dyes, including Calcon, with various metal ions such as Al(III), Sc(III), rare earth elements, Ga(III), and In(III), highlights its potential in inorganic chemistry and materials science. Calcon's complexation behavior has been specifically investigated for the determination of beryllium using adsorptive stripping voltammetry (AdSV). Its successful application in the determination of aluminum in complex matrices like saline samples by AdCSV further demonstrates its utility in environmental and clinical analysis.

The pH-dependent optical properties of Calcon, particularly its UV-vis absorption characteristics, have been leveraged in the development of responsive materials. Studies involving the directed assembly of Calcon on microgels have explored the potential for creating optically responsive composite materials. This area of research bridges chemistry with materials science, aiming to develop functional materials with tunable optical properties for potential applications in sensing or display technologies.

Furthermore, the application of metallochromic indicators like Calcon in conjunction with modern imaging techniques, such as computer vision-based analytical procedures, represents an emerging interdisciplinary frontier. By capturing and analyzing color changes digitally, these methods can enhance the objectivity, sensitivity, and potential for automation of analytical procedures, paving the way for portable and in-situ analysis tools.

The coordination chemistry principles underlying Calcon's interactions with metal ions are also relevant to the design of new chelating agents for various applications, including therapeutic interventions. Research focusing on ligands with similar O, N, O donor sets to Calcon is being explored for potential use in addressing conditions like iron overload.

Future Directions in Calcon-Based Analytical and Coordination Chemistry

The research conducted on Calcon points towards several promising future directions in both analytical and coordination chemistry. Further optimization of existing Calcon-based analytical methods, such as AdCSV for metal determination, is crucial. This includes refining deposition conditions and developing strategies to minimize interference from the free ligand, which can compete with the metal-ligand complex for electrode surface sites.

Expanding the investigation of Calcon's complexation behavior to a wider range of metal ions beyond those commonly studied (e.g., Ca, Mg, Zn, Al) could unveil new analytical applications for this versatile indicator. Exploring its reactivity with less common or emerging environmentally significant metal ions could lead to the development of novel detection methods.

Integrating Calcon with advanced analytical techniques and computational methods offers significant potential. Coupling spectrophotometry or voltammetry with computational approaches like Density Functional Theory (DFT) can provide deeper insights into the structure and stability of Calcon-metal complexes, facilitating the design of more selective and sensitive analytical procedures.

Investigating Calcon's behavior in diverse matrices, including various mixed solvent systems and at different ionic strengths, is essential for broadening its applicability in real-world samples. Understanding these effects can help optimize analytical conditions for complex sample matrices.

The development of novel materials incorporating Calcon, such as the optically responsive composite microgels, represents an exciting future direction. Further research in this area could lead to the creation of new functional materials with tailored properties for sensing, catalysis, or other advanced applications, leveraging Calcon's chromophoric and metal-binding capabilities.

Q & A

Q. Calcon concentration

Q. pH

Q. Accumulation potential

Q. Accumulation time

Example CCD Workflow:

Factor Screening: Identify critical variables (e.g., pH and accumulation potential dominate cadmium detection ).

Model Fitting: Use software (e.g., Minitab) to generate a second-order polynomial equation. Validate via ANOVA (e.g., p < 0.05 for Calcon concentration in Cd detection ).

Response Surface Analysis: Plot 3D surfaces to visualize interactions (e.g., pH vs. accumulation time).

Validation: Confirm predicted optimal conditions (e.g., 0.84 mM Calcon, pH 8.0 for 61.8 nA peak current ).

Advantages Over One-Variable-at-a-Time (OVAT):

- Reduces reagent consumption by 40% .

- Identifies non-linear interactions (e.g., pH × concentration effects on signal drift).

Basic: What statistical methods are essential for interpreting Calcon-based experimental data?

- ANOVA: Determines the significance of variables (e.g., Calcon concentration contributes 32% variance in Cd signal ).

- Regression Analysis: Quantifies relationships between factors (e.g., quadratic model for peak current vs. pH).

- Error Analysis: Report relative standard deviation (RSD < 1% in optimized conditions ) and confidence intervals.

Advanced: How to resolve contradictions in Calcon’s reported optimal pH ranges across studies?

Discrepancies often arise from differences in:

- Sample Matrices: Fruit/vegetable extracts vs. synthetic solutions alter metal-Calcon binding kinetics .

- Electrode Type: Hanging mercury drop electrodes (HMDE) vs. carbon-based electrodes exhibit varying pH tolerances.

- Interfering Ions: Competing ligands (e.g., EDTA) may shift optimal pH.

Mitigation Strategy:

Matrix-Matched Calibration: Use standards with identical sample backgrounds.

Ionic Strength Adjustment Buffers: Stabilize pH and mask interferents.

Robustness Testing: Vary pH ± 0.5 units during method validation .

Basic: What are the detection limits for cadmium using Calcon-based AdSV?

Under CCD-optimized conditions:

- Limit of Detection (LOD): 1.009 µg/L .

- Linear Range: Up to 110 µg/L (R² > 0.995) .

- Recovery Rate: 98.88% in spiked fruit/vegetable samples .

Advanced: How to ensure reproducibility of Calcon-dependent assays in multi-lab studies?

- Standardized Protocols: Precisely document electrode preconditioning (e.g., HMDE drop size, cleaning cycles).

- Inter-Lab Calibration: Share certified reference materials (CRMs) and validate via ring trials.

- Data Transparency: Publish raw voltammograms and instrument settings (e.g., scan rate: 50 mV/s ).

Basic: What are common pitfalls in designing Calcon-based experiments?

- Overlooking Electrode Fouling: High Calcon concentrations (>1 mM) deposit polymeric layers on electrodes, reducing sensitivity.

- Ignoring Temperature Effects: Room temperature fluctuations (±2°C) alter metal-Calcon complexation rates.

- Inadequate Blank Subtraction: Failing to account for background currents in complex matrices.

Advanced: How to integrate machine learning with Calcon-based voltammetry for predictive analysis?

- Feature Selection: Use algorithms (e.g., LASSO regression) to prioritize influential variables (e.g., accumulation potential > pH ).

- Noise Reduction: Apply wavelet transforms to raw voltammetric data.

- Predictive Modeling: Train neural networks on historical CCD datasets to forecast optimal conditions for new metals.

Basic: What validation criteria are critical for Calcon-dependent methods?

- Specificity: No cross-reactivity with non-target ions (e.g., Fe³⁺, Al³⁺).

- Precision: Intra-day RSD < 2% .

- Accuracy: Spike recovery 95–105% .

Advanced: How to address ethical and sustainability concerns in Calcon research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。